molecular formula C9H9N3OS B034794 N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide CAS No. 100220-28-8

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide

Cat. No. B034794
M. Wt: 207.25 g/mol
InChI Key: XNWHDGXAGCZHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is a member of the benzothiazole family, which is known for its diverse biological activities.

Mechanism Of Action

The mechanism of action of N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer metastasis. It has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Biochemical And Physiological Effects

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade. It has also been shown to reduce the production of reactive oxygen species, which are involved in various pathological conditions such as neurodegenerative diseases and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide in lab experiments is its diverse biological activities. It can be used as a lead compound for the development of new therapeutic agents. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its bioavailability.

Future Directions

There are several future directions for the research on N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide. One of the areas of interest is the development of new derivatives with improved bioavailability and selectivity. Another area of interest is the investigation of its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, the use of this compound in the development of new materials with unique properties is also an area of interest.

Synthesis Methods

The synthesis of N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide can be achieved through several methods. One of the most commonly used methods is the reaction of 2-aminobenzothiazole with N-methylformamide under appropriate conditions. The reaction can be catalyzed by various acids such as sulfuric acid, hydrochloric acid, or acetic acid. The yield of the reaction can be improved by using microwave irradiation or ultrasound-assisted methods.

Scientific Research Applications

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide has been extensively studied for its potential applications in medicinal chemistry. Several studies have reported its anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

properties

CAS RN

100220-28-8

Product Name

N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

N-[1,3-benzothiazol-2-yl(methyl)amino]formamide

InChI

InChI=1S/C9H9N3OS/c1-12(10-6-13)9-11-7-4-2-3-5-8(7)14-9/h2-6H,1H3,(H,10,13)

InChI Key

XNWHDGXAGCZHKB-UHFFFAOYSA-N

SMILES

CN(C1=NC2=CC=CC=C2S1)NC=O

Canonical SMILES

CN(C1=NC2=CC=CC=C2S1)NC=O

synonyms

Hydrazinecarboxaldehyde, 2-(2-benzothiazolyl)-2-methyl- (9CI)

Origin of Product

United States

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